(pentamethylcyclopentadienyl)iridium dichloride dimer CAS 12354-84-6 specifications
(pentamethylcyclopentadienyl)iridium dichloride dimer CAS 12354-84-6 specifications
An In-depth Technical Guide to (Pentamethylcyclopentadienyl)iridium Dichloride Dimer (CAS 12354-84-6)
A Senior Application Scientist's Field Guide to a Cornerstone Catalyst Precursor
For researchers and professionals in synthetic chemistry and drug development, the selection of a catalyst precursor is a critical decision that dictates the efficiency, selectivity, and sustainability of a synthetic route. Among the elite class of organometallic compounds, the (Pentamethylcyclopentadienyl)iridium Dichloride Dimer, commonly abbreviated as [Cp*IrCl₂]₂, stands out as a remarkably versatile and robust tool. This guide synthesizes technical data with practical, field-proven insights to provide a comprehensive understanding of this essential reagent.
Core Identity: Structure and Physicochemical Properties
[Cp*IrCl₂]₂ is an air-stable, orange to red crystalline solid that serves as a gateway to a vast array of iridium(III) catalysts.[1][2] Its stability and well-defined nature make it a reliable starting material in both academic and industrial laboratories.[3]
Molecular Architecture
The compound's structure is central to its reactivity. It exists as a dimer where two iridium centers are linked by two bridging chloride ligands.[4] Each iridium atom is in a +3 oxidation state and adopts a pseudo-octahedral geometry.[2][4] This coordination sphere is completed by a bulky, electron-donating pentamethylcyclopentadienyl (Cp) ligand and one terminal chloride ligand.[4] The Cp ligand is a crucial component; its steric bulk and strong electron-donating properties enhance the stability and catalytic activity of derived complexes.[3]
The key structural feature is the pair of chloro-bridges. These bonds are relatively labile and can be cleaved by coordinating solvents or ligands, which is the foundational step for generating catalytically active monomeric species.[2]
Key Specifications
The following table summarizes the essential physical and spectroscopic properties of the dimer.
| Property | Value | Reference(s) |
| CAS Number | 12354-84-6 | [5] |
| Molecular Formula | C₂₀H₃₀Cl₄Ir₂ | [2][6] |
| Molecular Weight | 796.71 g/mol | [2] |
| Appearance | Orange to red crystalline powder/solid | [1][2][5] |
| Melting Point | >230 °C, Decomposes at ~245 °C | [2][4][7] |
| Solubility | Soluble in dichloromethane, chloroform; Poorly soluble in water, hexane | [2][4] |
| ¹H NMR (CDCl₃) | δ ≈ 1.52 - 1.62 ppm (singlet, 30H) | [4][8] |
| Stability | Generally air-stable solid | [2] |
Synthesis and Safe Handling
The reliability of any catalytic process begins with the quality of the precursor. The standard synthesis of [Cp*IrCl₂]₂ is a straightforward procedure, valued for its high yield and purity.
Standard Synthetic Protocol
The dimer is typically prepared by reacting hydrated iridium(III) chloride with pentamethylcyclopentadiene (Cp*H) in a suitable alcohol solvent, such as methanol.[4]
Step-by-Step Methodology:
-
Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent oxidation of the reagents and intermediates.
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of pentamethylcyclopentadiene (Cp*H).
-
Solvent Addition: Add degassed methanol as the solvent. The causality here is that methanol is polar enough to dissolve the iridium salt and serves as a suitable medium for the reaction temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 48 hours. The prolonged heating is necessary to drive the ligand exchange and dimerization to completion.[4]
-
Isolation: Upon cooling, the orange product precipitates from the solution. The solid is collected by filtration.
-
Purification: The crude product is washed with cold methanol and diethyl ether to remove unreacted starting materials and soluble impurities. For higher purity, recrystallization from a chloroform/hexane mixture can be performed.[4] The yield is typically around 80%.[4]
Safety and Handling
While the solid is relatively stable, proper handling is crucial for safety and maintaining reagent integrity.
| Hazard Class | Precautionary Statement |
| Irritant | Causes skin and serious eye irritation (H315, H319).[9] |
| Respiratory | May cause respiratory irritation (H335).[9] |
| Handling | Wear protective gloves, clothing, and eye protection (P280). Avoid breathing dust (P261).[10] |
| Storage | Store in a cool, dark, and tightly sealed container under an inert atmosphere.[11] Keep away from strong oxidizing agents.[11] |
Core Reactivity: The Bridge-Cleavage Reaction
The utility of [CpIrCl₂]₂ as a precursor stems almost entirely from the predictable cleavage of its chloride bridges. This reaction converts the stable dimer into highly reactive 16-electron monomeric [CpIrCl₂L] species, which are often the true catalysts or can be further modified.
This fundamental transformation is the entry point for nearly all catalytic applications. The choice of the incoming ligand 'L' is critical and is used to tune the steric and electronic properties of the resulting catalyst to achieve the desired reactivity and selectivity.
Premier Applications in Catalysis
[Cp*IrCl₂]₂ is not merely a reagent; it is an enabling technology for some of the most important transformations in modern organic synthesis.
Asymmetric Transfer Hydrogenation (ATH)
This is arguably one of the most impactful applications. In ATH, [Cp*IrCl₂]₂ is combined with a chiral ligand—typically a diamine or an amino alcohol—to generate a catalyst for the reduction of prochiral ketones and imines to chiral alcohols and amines.[2][5] This method is highly valued in pharmaceutical development for its mild conditions, operational simplicity, and use of safe hydrogen donors like isopropanol or formic acid.
Causality of the Catalytic System:
-
[CpIrCl₂]₂: Provides the robust CpIr(III) scaffold.
-
Chiral Ligand (e.g., TsDPEN): Creates the chiral environment necessary for enantioselective hydrogen transfer.
-
Base (e.g., KOtBu, NaOH): Activates the hydrogen donor (e.g., isopropanol) and facilitates the formation of the active iridium-hydride species.
C-H Activation and Functionalization
Directly functionalizing C-H bonds is a primary goal of modern synthesis, as it offers a more atom-economical approach to building molecular complexity. Iridium complexes derived from [Cp*IrCl₂]₂ are exceptionally proficient at catalyzing these transformations.[1] They can direct the functionalization of otherwise inert C-H bonds through various mechanisms, enabling reactions like arylation, alkylation, and amination. This capability is particularly powerful for the late-stage modification of complex drug candidates.
Sustainable Amine Synthesis via Hydrogen-Borrowing
"Green chemistry" principles are increasingly driving process development. The hydrogen-borrowing (or hydrogen-transfer) methodology, catalyzed by [Cp*IrCl₂]₂-derived systems, is a prime example.[3][12] This process allows for the synthesis of amines by directly coupling alcohols and amines.[3] The alcohol is transiently oxidized to an aldehyde (releasing H₂ to the iridium center), which then undergoes condensation with the amine to form an imine. The iridium-hydride species then reduces the imine to the final amine product. The only byproduct is water, making it a highly sustainable alternative to traditional methods that use stoichiometric reagents and generate significant waste.[3]
Conclusion
(Pentamethylcyclopentadienyl)iridium Dichloride Dimer is far more than a simple organometallic compound; it is a strategic precursor for innovation. Its well-defined structure, predictable reactivity, and access to a multitude of powerful catalytic transformations make it an indispensable resource. For the modern researcher focused on efficiency, selectivity, and sustainability, a thorough understanding of [Cp*IrCl₂]₂ is not just beneficial—it is essential for pushing the boundaries of chemical synthesis.
References
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Pentamethylcyclopentadienyliridium(III) chloride, dimer. MilliporeSigma. Available at: [Link]
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CAS Number 12354-84-6 | (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. American Elements. Available at: [Link]
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(Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. PubChem. Available at: [Link]
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Supporting information [Cp*RhCl2]2: Mechanosynthesis and applications in C–H bond functi. Royal Society of Chemistry. Available at: [Link]
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